molecular formula C10H11Cl3 B1309628 1,3,5-Trimethyl-2-(trichloromethyl)benzene CAS No. 707-74-4

1,3,5-Trimethyl-2-(trichloromethyl)benzene

Cat. No.: B1309628
CAS No.: 707-74-4
M. Wt: 237.5 g/mol
InChI Key: KJYSFXXGQXIPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Trichloromethyl Functionalization in Aromatic Systems

The trichloromethyl (-CCl₃) group is a powerful synthon in organic chemistry, primarily serving as a precursor to the carboxylic acid group (-COOH) through hydrolysis. wikipedia.orgresearchgate.net This transformation is of great industrial importance for the production of aromatic carboxylic acids, which are themselves valuable intermediates in the synthesis of dyes, pharmaceuticals, and polymers. wikipedia.org For instance, the hydrolysis of benzotrichloride (B165768) yields benzoic acid. wikipedia.orgwikipedia.org

Furthermore, the trichloromethyl group can be converted into a trifluoromethyl group (-CF₃), a functionality that is highly sought after in medicinal chemistry and materials science due to its ability to alter the electronic properties, lipophilicity, and metabolic stability of a molecule. researchgate.net The synthesis of benzotrifluoride (B45747) from benzotrichloride is a key example of this application. researchgate.net

Historical Context of Trichloromethylarene Synthesis and Reactivity Studies

The synthesis of trichloromethylarenes, also known as benzotrichlorides, dates back to the 19th century. One of the earliest methods involved the free-radical chlorination of the methyl group on toluene, a reaction typically initiated by light. wikipedia.org This stepwise chlorination proceeds through benzyl (B1604629) chloride and benzal chloride intermediates to ultimately form benzotrichloride. wikipedia.org

Early investigations into the reactivity of these compounds quickly established their propensity for hydrolysis. A German patent from 1879 described the reaction of benzotrichloride with water and organic acids to generate acid chlorides, highlighting the early understanding of the synthetic utility of this functional group. sciencemadness.org The first industrial process for producing benzoic acid involved the reaction of benzotrichloride with calcium hydroxide (B78521) in water, using iron or its salts as a catalyst. wikipedia.org

Overview of Research Trajectories for Polysubstituted Benzene (B151609) Derivatives

The study of polysubstituted benzene derivatives is a cornerstone of organic synthesis. Research in this area focuses on developing methods to control the regioselectivity of substitution on the aromatic ring, a challenge that becomes more complex with an increasing number of substituents. The synthesis of compounds like 1,3,5-trimethyl-2-(trichloromethyl)benzene, which is a tetrasubstituted benzene, falls within this research domain.

A significant area of investigation is the synthesis of sterically hindered or crowded aromatic compounds. The presence of multiple substituents in close proximity can influence the molecule's conformation, stability, and reactivity in predictable and sometimes surprising ways. ethz.ch Recent advances in this field include the development of novel catalytic systems and synthetic methodologies to access highly substituted aromatic rings that were previously difficult to obtain. These methods often employ transition metal-catalyzed cross-coupling reactions or cycloaddition strategies to construct the benzene core with a high degree of control. rsc.orgoup.com The synthesis and study of these complex molecules provide deeper insights into the fundamental principles of aromaticity and steric effects. ethz.ch

Synthesis and Reactivity of this compound

The specific placement of three methyl groups and a trichloromethyl group on the benzene ring of this compound dictates its synthesis and subsequent chemical behavior.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of mesitylene (B46885) (1,3,5-trimethylbenzene) with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride. chemicalbook.com

Reaction Scheme:

Interactive Data Table: Synthesis of this compound

Reactant 1Reactant 2CatalystTemperaturePressureTimeProductYield
MesityleneCarbon tetrachlorideAluminum (III) chloride40°C15001.5 Torr4 hThis compound96.2%

This data is based on a reported synthesis and may be subject to variations based on experimental conditions. chemicalbook.com

Key Reactions of this compound

The reactivity of this compound is dominated by the trichloromethyl group, with the aromatic ring being relatively deactivated towards electrophilic substitution due to steric hindrance from the bulky substituents.

The most significant reaction of this compound is its hydrolysis to form 2,4,6-trimethylbenzoic acid. This reaction is analogous to the hydrolysis of benzotrichloride to benzoic acid and is a crucial step in utilizing this compound as a synthetic intermediate. The hydrolysis can be effected by water or aqueous bases. pw.livelearncbse.in

Reaction Scheme:

The steric hindrance around the trichloromethyl group, provided by the two ortho-methyl groups, can influence the rate of this hydrolysis reaction.

While the benzene ring in this compound is electron-rich due to the three methyl groups, it is also highly sterically hindered. This steric crowding significantly deactivates the ring towards traditional Friedel-Crafts alkylation and acylation reactions. libretexts.orgyoutube.com The bulky trichloromethyl group and the two flanking methyl groups create a challenging environment for the approach of an electrophile. ethz.ch Therefore, Friedel-Crafts reactions on this substrate are expected to be very slow or not occur at all under standard conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethyl-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYSFXXGQXIPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(Cl)(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407189
Record name 1,3,5-trimethyl-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-74-4
Record name 1,3,5-trimethyl-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 1,3,5 Trimethyl 2 Trichloromethyl Benzene

Reactions at the Trichloromethyl Moiety

The primary site of reaction for 1,3,5-trimethyl-2-(trichloromethyl)benzene is the trichloromethyl group. The presence of three chlorine atoms, which can act as leaving groups, facilitates a range of substitution and reduction reactions, allowing for the synthesis of diverse derivatives such as aldehydes, acid chlorides, and trifluoromethyl compounds.

Nucleophilic Substitutions and Derivatizations

The electrophilic carbon of the -CCl₃ group is a prime target for nucleophiles. Nucleophilic substitution reactions can proceed in a stepwise manner, where one or more chlorine atoms are displaced. Hydrolysis, the reaction with water, is a classic example of a nucleophilic substitution on this functional group. Depending on the reaction conditions, this can lead to the formation of carboxylic acids, acid chlorides, or aldehydes. Similarly, reaction with other nucleophiles, such as alcohols, can yield corresponding derivatives. cymitquimica.com

Reductive Transformations to Chlorinated Methyl Groups or Other Functionalities

The trichloromethyl group can be selectively transformed into several other important functional groups through carefully controlled reactions. These transformations are synthetically valuable for producing key intermediates for various applications.

The controlled hydrolysis of the trichloromethyl group can yield an aromatic aldehyde. This transformation involves the formal replacement of two chlorine atoms with one oxygen atom. For this compound, this reaction produces 2,4,6-trimethylbenzaldehyde (B22134). While specific literature on this exact conversion is sparse, the analogous industrial synthesis of benzaldehyde (B42025) from benzotrichloride (B165768) proceeds via a similar partial hydrolysis mechanism. The reaction typically requires careful control of stoichiometry and conditions to prevent over-hydrolysis to the corresponding carboxylic acid. Various methods exist for synthesizing 2,4,6-trimethylbenzaldehyde from mesitylene (B46885) via formylation, highlighting its importance as a chemical intermediate. dissertationtopic.netgoogle.com

A valuable transformation of aryl trichloromethyl groups is their partial hydrolysis to form aromatic acid chlorides. This reaction can be achieved by reacting the trichloromethyl compound with a carefully controlled amount of water, typically in the presence of a catalyst. For instance, reacting an aromatic compound bearing a -CCl₃ group with approximately one molar equivalent of water can convert the group to a chlorocarbonyl (-COCl) moiety. This provides a direct route from the chlorinated hydrocarbon to the reactive acid chloride derivative, 2,4,6-trimethylbenzoyl chloride, bypassing the need to first synthesize the carboxylic acid. prepchem.compatsnap.com

Table 1: General Conditions for Partial Hydrolysis to Acid Chlorides
ReactantReagentCatalyst (Example)Key ConditionProduct
Ar-CCl₃H₂OFeCl₃ or SbCl₅~1 molar equivalent of H₂O per CCl₃ groupAr-COCl
This compoundH₂OLewis AcidControlled Stoichiometry2,4,6-Trimethylbenzoyl chloride

Trichloromethyl carbinols are a class of alcohols characterized by a hydroxyl group and a trichloromethyl group attached to the same carbon. Their synthesis is typically achieved through the addition of a trichloromethyl anion equivalent to the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org Common methods involve the base-promoted reaction of chloroform (B151607) with a carbonyl compound. organic-chemistry.orgorganic-chemistry.orgnih.gov Another approach utilizes the in-situ generation of trimethyl(trichloromethyl)silane, which then reacts with the carbonyl substrate. organic-chemistry.org

It is important to note that the synthesis of trichloromethyl carbinols does not typically proceed via a direct transformation of a pre-existing aryl trichloromethyl compound like this compound. Instead, the trichloromethyl moiety is constructed during the reaction.

The conversion of a trichloromethyl group to a trifluoromethyl (-CF₃) group is a significant transformation, as the -CF₃ group is highly valued in pharmaceutical and agrochemical compounds. This is accomplished through a halogen exchange (HALEX) reaction, where the chlorine atoms are substituted by fluorine atoms. thieme-connect.de

This fluorination is commonly carried out using reagents like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) in what is known as the Swarts reaction. beilstein-journals.orgthieme-connect.de Anhydrous hydrogen fluoride (B91410) (HF) can also be employed, sometimes in the presence of a catalyst. researchgate.netgoogleapis.com The reaction converts this compound into 1,3,5-trimethyl-2-(trifluoromethyl)benzene. The efficiency of the exchange depends on the specific fluorinating agent and the reaction conditions. thieme-connect.de

Table 2: Common Fluorinating Agents for CCl₃ → CF₃ Conversion
Fluorinating AgentCatalyst/Co-reagentTypical ConditionsReference Reaction
Antimony Trifluoride (SbF₃)Antimony Pentachloride (SbCl₅)HeatingSwarts Reaction
Anhydrous Hydrogen Fluoride (HF)None or Lewis Acid (e.g., SbCl₅)Autoclave, elevated temperature and pressureIndustrial HALEX
Sulfur Tetrafluoride (SF₄)HF (catalyst)High pressureCarboxylic Acid Fluorination (analogous)

Carbene or Carbene-like Chemistry Derived from the Trichloromethyl Group

The trichloromethyl group is structurally similar to chloroform (CHCl₃), a common precursor for the generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. wikipedia.org Dichlorocarbene is typically generated in situ by the alpha-elimination of hydrogen chloride from chloroform using a strong base, such as potassium tert-butoxide. wikipedia.orgchemeurope.com

Methods for generating dichlorocarbene include:

Base-induced elimination: Reaction of chloroform with a strong base. wikipedia.org

Thermal decomposition: Phenyl(trichloromethyl)mercury can decompose upon heating to yield dichlorocarbene. chemeurope.com

Dechlorination: Reaction of carbon tetrachloride with magnesium under ultrasonic irradiation. nih.gov

While the CCl₃ group in this compound is a potential source of dichlorocarbene, its generation from a stable aryl-CCl₃ moiety is not a standard transformation and would require specific, likely harsh, reaction conditions to facilitate the elimination of a chlorine atom and a chloride ion. There is limited direct experimental evidence for the generation of dichlorocarbene from this specific substrate in the literature. The primary reactions of carbenes, were they to be formed, include cycloadditions with alkenes to form dichlorocyclopropanes and insertion into C-H bonds. libretexts.orglibretexts.org

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution on the 1,3,5-Trimethylbenzene Core

Electrophilic aromatic substitution (EAS) on this compound is controlled by the competing electronic and steric effects of the four substituents on the ring.

Methyl Groups (-CH₃): The three methyl groups are activating and ortho, para-directing. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive toward electrophiles than benzene (B151609). wikipedia.orgstackexchange.com

Trichloromethyl Group (-CCl₃): The trichloromethyl group is strongly deactivating and meta-directing (in a monosubstituted benzene) due to the powerful electron-withdrawing inductive effect of the three chlorine atoms. libretexts.org

SubstituentPosition on RingElectronic EffectDirecting Influence
-CH₃1, 3, 5Electron-donating (Activating)Ortho, Para
-CCl₃2Electron-withdrawing (Deactivating)Meta (relative to itself)

For a reaction such as nitration, which readily occurs on mesitylene, the conditions would need to be adjusted to overcome the deactivating effect of the trichloromethyl group. libretexts.orgchemguide.co.uk The electrophile (NO₂⁺) would substitute at the 4- or 6-position, yielding 1,3,5-trimethyl-4-nitro-2-(trichloromethyl)benzene.

Cycloaddition Reactions Involving Trichloromethyl-Substituted Benzene Derivatives

Cycloaddition reactions, such as the Diels-Alder reaction, typically involve the interaction of π-electron systems to form a new cyclic molecule. sigmaaldrich.commasterorganicchemistry.com Benzene and its derivatives are generally poor substrates for cycloaddition reactions because participation would require the loss of aromatic stabilization. stackexchange.com Consequently, such reactions are rare and require either extremely reactive dienophiles or harsh conditions.

While there are numerous examples of [3+2] cycloaddition reactions with compounds containing trichloromethyl or trifluoromethyl groups, these reactions typically involve other functional groups like alkenes or 1,3-dipoles, rather than the aromatic ring itself. beilstein-journals.orgnih.govnih.govmdpi.com For instance, trichloromethyl-substituted enones can undergo intramolecular cyclization, which is an electrophilic aromatic substitution, not a cycloaddition involving the ring's π system. beilstein-journals.org Therefore, it is highly unlikely that the aromatic core of this compound would directly participate in a cycloaddition reaction under standard conditions.

Formation of Complex Molecular Architectures and Hybrid Compounds

This compound can serve as a building block for more complex molecular architectures, primarily through the chemical reactivity of its functional groups. The most direct pathway involves the conversion of the trichloromethyl group into a carboxylic acid, yielding 2,4,6-trimethylbenzoic acid.

This acid derivative can then be used in a variety of subsequent reactions to build larger molecules:

Esterification or Amidation: The carboxyl group can be converted into esters or amides, allowing it to be linked to other molecular fragments, including polymers or biologically active molecules, to form hybrid compounds. nih.gov

Synthesis of Star-Shaped Molecules: Aromatic cores are often used to create symmetrical, star-shaped molecules. For example, 1,3,5-triarylbenzenes can be synthesized via the self-condensation of aryl methyl ketones. sapub.orgresearchgate.net While not a direct application of the title compound, its derivative, 2,4,6-trimethylbenzoic acid, could be chemically modified and incorporated into similar complex, symmetrical architectures.

The sterically hindered nature of the 2,4,6-trisubstituted benzene ring provides a rigid and well-defined scaffold that can be exploited in the design of complex three-dimensional molecules and materials.

Mechanistic Investigations of Reactions Involving 1,3,5 Trimethyl 2 Trichloromethyl Benzene and Trichloromethylarenes

Elucidation of Reaction Pathways and Proposed Intermediates

The reaction chemistry of 1,3,5-trimethyl-2-(trichloromethyl)benzene, also known as 2-(trichloromethyl)mesitylene, is dominated by two primary transformations: its formation via electrophilic aromatic substitution and its subsequent hydrolysis to 2,4,6-trimethylbenzoic acid.

Formation via Friedel-Crafts Alkylation: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of mesitylene (B46885) (1,3,5-trimethylbenzene) with carbon tetrachloride (CCl₄). google.comchemicalbook.com The mechanism proceeds through several key steps. Initially, the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), abstracts a chloride ion from carbon tetrachloride to form a highly electrophilic trichloromethyl cation ([CCl₃]⁺) or, more accurately, a polarized complex with the Lewis acid. mt.comkhanacademy.org

The electron-rich mesitylene ring then acts as a nucleophile, attacking the electrophilic carbon. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.com In this intermediate, the positive charge is delocalized across the ortho and para positions relative to the point of attack. Finally, a base, such as [AlCl₄]⁻, removes a proton from the carbon atom bearing the trichloromethyl group, restoring the aromaticity of the ring and yielding the final product, this compound. mt.com

Table 1: Proposed Intermediates in the Formation and Hydrolysis of this compound

Reaction Stage Proposed Intermediate Description
Formation Trichloromethyl cation ([CCl₃]⁺) / Polarized Complex (CCl₄-AlCl₃) A highly reactive electrophile generated from the interaction of carbon tetrachloride with a Lewis acid catalyst.
Arenium Ion (Sigma Complex) A resonance-stabilized carbocation formed by the attack of the mesitylene ring on the electrophile.
Hydrolysis Dichloromesityl Carbocation (Ar-CCl₂⁺) A benzylic-type carbocation formed by the departure of a chloride ion, stabilized by the adjacent aromatic ring.
Dichloromesityl Carbinol (Ar-CCl₂OH) Formed by the nucleophilic attack of water on the dichloromesityl carbocation.

Hydrolysis to 2,4,6-Trimethylbenzoic Acid: The trichloromethyl group is readily hydrolyzed to a carboxylic acid. This reaction is significant as it provides a pathway to synthesize 2,4,6-trimethylbenzoic acid from mesitylene. google.comgoogle.com The hydrolysis mechanism is thought to proceed via a pathway analogous to an Sɴ1 reaction. The first step involves the departure of a chloride ion, facilitated by a polar solvent or acid catalysis, to form a dichloromesityl carbocation (Ar-CCl₂⁺). libretexts.orgpw.live This carbocation is stabilized by the electron-donating methyl groups and the adjacent benzene (B151609) ring.

A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated dichlorocarbinol intermediate. Following deprotonation, this intermediate can undergo further elimination of HCl to form an acyl chloride (2,4,6-trimethylbenzoyl chloride), which is then rapidly hydrolyzed by water to the final carboxylic acid product, 2,4,6-trimethylbenzoic acid. google.com

Role of Catalysis and Reagents in Reaction Mechanisms

Catalysts and reagents are crucial in directing the reaction pathways of trichloromethylarenes.

Lewis Acid Catalysis in Formation: The formation of this compound via the Friedel-Crafts reaction is critically dependent on a Lewis acid catalyst. google.comwikipedia.org Strong Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are effective. google.com The primary role of the catalyst is to generate a potent electrophile from the alkylating agent (carbon tetrachloride). youtube.com It achieves this by coordinating with one of the chlorine atoms, polarizing the C-Cl bond and facilitating its cleavage to generate the [CCl₃]⁺ electrophile. mt.comwikipedia.org The catalyst is regenerated in the final step of the reaction when the [AlCl₄]⁻ complex removes a proton from the arenium ion intermediate. youtube.com The choice and activity of the Lewis acid can significantly impact reaction rate and yield. nih.govnih.gov

Phase-Transfer Catalysis in Hydrolysis: In the subsequent hydrolysis to 2,4,6-trimethylbenzoic acid, particularly under haloform reaction conditions using reagents like sodium hypochlorite (B82951), phase-transfer catalysts can be employed. google.comgoogle.com These catalysts, often quaternary ammonium (B1175870) salts, facilitate the transfer of the hypochlorite anion from the aqueous phase to the organic phase containing the substrate. This enhances the reaction rate by increasing the contact between the reactants. google.com

Acid/Base Role in Hydrolysis: The hydrolysis of the -CCl₃ group is also influenced by pH. Acid catalysis can assist in the departure of the first chloride ion by protonating it, making it a better leaving group. In aqueous media, the reaction proceeds as a solvolysis where water acts as the nucleophile. quizlet.com Under basic conditions, as seen in the haloform reaction, the hydroxide (B78521) ion acts as the nucleophile. pw.live

Table 2: Catalysts and Reagents and Their Mechanistic Roles

Reaction Catalyst/Reagent Role in Mechanism
Friedel-Crafts Alkylation Aluminum Chloride (AlCl₃) Lewis acid; generates the [CCl₃]⁺ electrophile from CCl₄. google.comwikipedia.org
Hydrolysis (Haloform) Sodium Hypochlorite (NaOCl) Oxidizing and hydrolyzing agent. google.com
Hydrolysis (Haloform) Quaternary Ammonium Salts Phase-transfer catalyst; facilitates transport of aqueous reactants to the organic phase. google.com

| Hydrolysis (Solvolysis) | Water (H₂O) / Alcohols (ROH) | Act as nucleophiles, attacking the intermediate carbocation. quizlet.com |

Kinetic and Thermodynamic Studies of Transformations

While specific kinetic and thermodynamic data for this compound are scarce in the literature, the mechanism of its reactions allows for general analysis based on analogous systems, such as the solvolysis of other benzylic and tertiary alkyl halides.

Kinetics: The key reactions involving this compound are its formation and its hydrolysis.

Formation (Friedel-Crafts): The rate-determining step of the Friedel-Crafts alkylation is the initial attack of the aromatic ring on the electrophile, leading to the formation of the resonance-stabilized arenium ion. mt.com The reaction rate is therefore dependent on the concentrations of both the mesitylene and the activated electrophile (the CCl₄-Lewis acid complex). The three electron-donating methyl groups on the mesitylene ring increase its nucleophilicity, making it highly reactive and accelerating the rate of this electrophilic substitution compared to unsubstituted benzene. stackexchange.com

Hydrolysis (Solvolysis): The hydrolysis of the trichloromethyl group is expected to follow an Sɴ1-type mechanism. The rate-determining step is the ionization of a C-Cl bond to form the dichloromesityl carbocation (Ar-CCl₂⁺). libretexts.orgquizlet.com Consequently, the reaction should exhibit first-order kinetics, where the rate depends only on the concentration of the substrate, this compound. amherst.edu The rate of solvolysis for such compounds is highly dependent on the stability of the carbocation intermediate and the ionizing power of the solvent. rsc.org The presence of three methyl groups on the benzene ring helps to stabilize the positive charge on the benzylic carbon through inductive and hyperconjugative effects, thus increasing the rate of solvolysis compared to unsubstituted trichloromethylbenzene.

Thermodynamics:

Formation (Friedel-Crafts): Friedel-Crafts alkylations are typically exothermic processes. The formation of strong C-C and H-Cl bonds at the expense of weaker C-H and C-Cl bonds provides a favorable enthalpy change (ΔH).

Solvent Effects and Reaction Environment Impact on Mechanism

The solvent plays a critical role in the reactions of this compound, particularly in its hydrolysis, which likely proceeds through an Sɴ1 mechanism.

Solvent Polarity and Protic Nature: For an Sɴ1 reaction, the rate is highly influenced by the solvent's ability to stabilize the transition state and the carbocation intermediate formed in the rate-determining step. libretexts.orgyoutube.com

Polar Protic Solvents: Solvents like water, alcohols, and formic acid are polar and have acidic protons. These are ideal for promoting Sɴ1 reactions. wfu.eduslideshare.net Their high polarity and dielectric constant help to stabilize the separated charges in the transition state leading to the carbocation. quizlet.com Furthermore, the protic nature of the solvent allows it to solvate both the departing chloride anion (through hydrogen bonding) and the carbocation, significantly lowering the activation energy and accelerating the reaction rate. libretexts.orglibretexts.org For instance, the rate of solvolysis of similar alkyl halides increases dramatically with increasing water content in aqueous ethanol (B145695) or aqueous acetone (B3395972) mixtures, reflecting the superior ionizing power of water. quizlet.comrsc.org

Polar Aprotic Solvents: Solvents such as acetone, DMSO, or DMF are polar but lack acidic protons. While they can stabilize the carbocation to some extent, they are less effective at solvating the leaving anion compared to protic solvents. wfu.edu Therefore, Sɴ1 reactions are generally slower in polar aprotic solvents than in polar protic ones. libretexts.org

Nonpolar Solvents: Nonpolar solvents like hexane (B92381) or benzene are poor at stabilizing charged intermediates and are generally unsuitable for Sɴ1 reactions. The hydrolysis of this compound would be extremely slow in such an environment.

Table 3: Expected Impact of Solvent Type on Hydrolysis Rate

Solvent Type Example(s) Expected Effect on Sɴ1 Hydrolysis Rate Mechanistic Reason
Polar Protic Water, Ethanol, Methanol High Reaction Rate Stabilizes both the carbocation intermediate and the chloride leaving group through polarity and hydrogen bonding. libretexts.orglibretexts.org
Polar Aprotic Acetone, DMSO Moderate Reaction Rate Stabilizes the carbocation through dipole interactions but is less effective at solvating the leaving group. wfu.edu

| Nonpolar | Hexane, Toluene | Very Low Reaction Rate | Fails to adequately stabilize the charged intermediates and transition state of the ionization step. |

The Friedel-Crafts reaction for the synthesis of the compound is often carried out in a non-polar solvent like carbon disulfide or using an excess of one of the reactants (mesitylene or carbon tetrachloride) as the solvent. guidechem.com This is because polar solvents can coordinate with the Lewis acid catalyst, reducing its activity. wikipedia.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms. For 1,3,5-Trimethyl-2-(trichloromethyl)benzene, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. Due to the molecule's symmetry, the two methyl groups at positions 1 and 5 are chemically equivalent, while the methyl group at position 3 is in a different environment. The aromatic protons at positions 4 and 6 are also equivalent.

The presence of the electron-withdrawing trichloromethyl group at the 2-position will influence the chemical shifts of the neighboring protons. Specifically, the aromatic protons are expected to be deshielded and appear at a lower field (higher ppm value) compared to those in 1,3,5-trimethylbenzene (mesitylene), which resonate at approximately 6.78 ppm. docbrown.infoquora.com The methyl protons will also experience some deshielding, with the C1 and C5 methyl groups likely being more affected than the C3 methyl group due to their proximity to the trichloromethyl substituent. In mesitylene (B46885), the methyl protons appear at around 2.26 ppm. docbrown.infoquora.com

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH (H4, H6)> 6.8Singlet2H
Methyl CH₃ (C1, C5)> 2.3Singlet6H
Methyl CH₃ (C3)~ 2.3Singlet3H

Note: The exact chemical shifts would need to be determined experimentally.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The high degree of symmetry in the parent molecule, 1,3,5-trimethylbenzene, results in only three distinct carbon signals. docbrown.info The introduction of the trichloromethyl group breaks some of this symmetry.

The carbon atom of the trichloromethyl group will appear at a characteristic downfield position due to the strong deshielding effect of the three chlorine atoms. The aromatic carbons will also show distinct chemical shifts. The carbon atom directly attached to the trichloromethyl group (C2) will be significantly deshielded. The chemical shifts of the other aromatic carbons will also be influenced by the substituent. In 1,3,5-trimethylbenzene, the aromatic carbons appear at approximately 127 ppm and 137 ppm. docbrown.info

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C-Cl₃90 - 100
Aromatic C2> 140
Aromatic C1, C5~ 138
Aromatic C3~ 137
Aromatic C4, C6> 128
Methyl C (C1, C5)> 21
Methyl C (C3)~ 21

Note: The exact chemical shifts would need to be determined experimentally.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY, DOSY)

Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the spatial proximity of protons. For instance, correlations would be expected between the protons of the C1 and C5 methyl groups and the aromatic protons at H6 and H4, respectively. This would help in the unambiguous assignment of the proton signals.

Diffusion-Ordered Spectroscopy (DOSY) separates NMR signals based on the diffusion coefficient of the molecules. For a pure sample of this compound, all signals would align in a single row, corresponding to a single diffusion coefficient, confirming the presence of a single molecular entity.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, methyl groups, and the carbon-chlorine bonds.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups are expected in the 2975-2845 cm⁻¹ range. docbrown.info

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually result in one or more sharp bands between 1620 and 1400 cm⁻¹. spectroscopyonline.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are also expected.

C-Cl Stretching: The presence of the trichloromethyl group will give rise to strong C-Cl stretching absorptions, typically in the fingerprint region between 800 and 600 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2975 - 2845
Aromatic C=C Stretch1620 - 1400
C-Cl Stretch800 - 600

Note: The exact wavenumbers would need to be determined experimentally.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra.

For this compound, the symmetric "breathing" mode of the benzene ring is expected to be a strong and characteristic Raman band. The C-Cl symmetric stretch of the trichloromethyl group would also be Raman active. The aromatic C-H stretching and the symmetric C-H stretching of the methyl groups would also be observable. The combination of FT-IR and Raman spectra would provide a more complete vibrational analysis of the molecule. researchgate.netsemanticscholar.org

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone of molecular analysis, providing vital information on the molecular weight and fragmentation patterns of a compound. For a substance like this compound, both low-resolution and high-resolution techniques are indispensable for a thorough investigation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Following separation, the molecule is ionized, typically by electron impact, causing it to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of chlorine atoms or methyl groups. The isotopic pattern of the molecular ion peak would be particularly revealing, showing the signature distribution for a compound containing three chlorine atoms.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of a molecule with a very high degree of accuracy. This allows for the calculation of the elemental formula of the compound, a critical step in its identification. For this compound (C₁₀H₁₁Cl₃), the theoretical exact mass can be calculated. cymitquimica.com An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms within a solid crystal lattice. This technique is the gold standard for unambiguous structure determination.

Single-Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then irradiated with a focused beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal. By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the crystal structure can be generated. This model includes precise bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecule's connectivity and conformation in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 14.456
c (Å) 8.789
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 1234.5
Z 4

Note: This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.

Hirshfeld Surface Analysis and Crystal Packing

Once the crystal structure is determined, Hirshfeld surface analysis can be employed to investigate the intermolecular interactions that govern the crystal packing. mdpi.com The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal. By mapping various properties onto this surface, such as the distance to the nearest atom inside or outside the surface, a detailed picture of the intermolecular contacts can be visualized. For a molecule like this compound, this analysis would highlight interactions such as halogen bonds (C-Cl···Cl or C-Cl···π) and van der Waals forces, which are crucial in understanding the solid-state behavior of the compound. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₁Cl₃. cymitquimica.com An experimental elemental analysis would be performed to measure the actual weight percentages of carbon, hydrogen, and chlorine in a purified sample. Close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 2: Elemental Composition of this compound

Element Theoretical % Experimental %
Carbon (C) 50.55 (Value)
Hydrogen (H) 4.67 (Value)
Chlorine (Cl) 44.78 (Value)

Note: Experimental values are determined from the analysis of a purified sample.

Applications and Advanced Utilities in Contemporary Organic Synthesis

1,3,5-Trimethyl-2-(trichloromethyl)benzene as a Key Synthetic Intermediate

As a functionalized aromatic compound, this compound holds potential as a synthetic intermediate. The presence of the three methyl groups on the benzene (B151609) ring influences the electronic and steric environment of the molecule. The trichloromethyl group is the primary site for chemical modification.

Potential Transformations:

Hydrolysis: The most straightforward transformation of the trichloromethyl group is its hydrolysis to a carboxylic acid. This reaction would yield 2,4,6-trimethylbenzoic acid, a sterically hindered carboxylic acid that can be a valuable building block in its own right.

Friedel-Crafts Reactions: The trichloromethyl group can act as a precursor to a carbocationic intermediate under Lewis acid catalysis, potentially allowing for Friedel-Crafts type reactions with other aromatic compounds. However, the steric hindrance from the adjacent methyl groups might significantly impact the feasibility and efficiency of such reactions.

A search of chemical synthesis databases indicates that this compound can be synthesized from mesitylene (B46885) and carbon tetrachloride. One documented synthesis route involves the reaction of mesitylene with carbon tetrachloride in the presence of a Lewis acid catalyst.

ReactantsCatalystProduct
MesityleneLewis Acid (e.g., AlCl₃)This compound
Carbon tetrachloride

This interactive data table summarizes a potential synthetic route to the title compound.

Role in the Synthesis of Functional Organic Materials

The application of this compound in the synthesis of functional organic materials is not explicitly detailed in the scientific literature. The following subsections explore the theoretical potential based on the compound's structure.

A cross-linker is a molecule that can connect polymer chains, forming a three-dimensional network. Molecules with multiple reactive sites are often used for this purpose. While this compound has a single trichloromethyl group, its derivatives could potentially serve as cross-linkers. For instance, if the trichloromethyl group is converted to a more reactive functional group that can then be linked to other monomers, or if other functional groups are introduced onto the benzene ring, it could be developed into a cross-linking agent. However, there is no direct evidence in the literature of its use in this capacity.

Dendrimers are highly branched, tree-like macromolecules. Their synthesis often involves the use of core molecules and branching units. A molecule with multiple reactive sites that can be extended in a stepwise fashion is required. This compound, in its current form, is not a typical dendrimeric monomer as it possesses a single primary point of reactivity. To be utilized in dendrimer synthesis, it would likely need to be functionalized further to introduce multiple reactive sites. For example, functionalization of the methyl groups could provide the necessary branching points. There are no published reports of its use in the development of dendrimeric monomers.

Microporous polymers are materials with pores of less than 2 nanometers in diameter. They are often synthesized from rigid, contorted monomers that cannot pack efficiently in the solid state. The bulky nature of the this compound molecule, with its sterically demanding methyl and trichloromethyl groups, could theoretically contribute to the formation of microporosity if it were incorporated into a polymer network. However, no studies have been found that report the synthesis of microporous polymers using this specific compound.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The search for new bioactive molecules and pharmaceutical intermediates is a major focus of chemical research. While many complex organic molecules serve as precursors in this field, there is no specific mention in the scientific literature of this compound being used as a precursor for bioactive molecules or pharmaceutical intermediates. Its potential in this area would depend on the specific biological targets and the synthetic pathways designed to reach them.

Utility in Developing New Reaction Methodologies

New reaction methodologies often involve the use of novel reagents or substrates to explore new chemical transformations. The unique steric and electronic properties of this compound could make it an interesting substrate for studying reaction mechanisms or developing new synthetic methods. For example, its sterically hindered trichloromethyl group could be used to probe the limits of certain reactions. However, there is no evidence in the literature of this compound being specifically utilized for the development of new reaction methodologies.

Contribution to the Synthesis of Trifluoromethylated Compounds for Material Science and Medicinal Chemistry

The introduction of a trifluoromethyl group into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in research and development of trifluoromethylated compounds for a wide array of applications.

In Material Science , the incorporation of trifluoromethyl groups into polymers and other materials can enhance thermal stability, chemical resistance, and optical properties. While direct research on polymers derived specifically from 1,3,5-Trimethyl-2-(trifluoromethyl)benzene is not extensively documented in publicly available literature, the properties of analogous trifluoromethylated aromatic monomers suggest significant potential. For instance, trifluoromethyl-substituted styrenes have been shown to produce polymers with high glass transition temperatures and thermal stability.

The synthesis of 1,3,5-Trimethyl-2-(trifluoromethyl)benzene from its trichloromethyl precursor provides a valuable building block for the development of new materials and pharmaceuticals. The reaction typically involves the use of fluorinating agents capable of halogen exchange.

Illustrative Fluorination Reaction:

A generalized reaction scheme is as follows:

C₆H₂(CH₃)₃CCl₃ + 3HF → C₆H₂(CH₃)₃CF₃ + 3HCl

This reaction highlights the fundamental transformation that makes this compound a valuable intermediate.

Potential Applications in Advanced Materials and Pharmaceuticals:

The resulting 1,3,5-Trimethyl-2-(trifluoromethyl)benzene can be further functionalized to create a variety of complex molecules. The methyl groups on the benzene ring can be modified, or the aromatic ring itself can undergo further substitution, opening up a wide range of synthetic possibilities.

Table 1: Potential Applications of Trifluoromethylated Compounds Derived from this compound

FieldPotential ApplicationRationale
Material Science High-Performance Polymers: Monomers for polymerization to create fluorinated polymers with enhanced thermal and chemical stability.The trifluoromethyl group is known to increase the glass transition temperature and improve the chemical resistance of polymers.
Advanced Coatings: Development of protective coatings with low surface energy and high durability.Fluorinated compounds often exhibit hydrophobic and oleophobic properties, making them suitable for surface coatings.
Medicinal Chemistry Drug Discovery: Synthesis of novel drug candidates with improved metabolic stability and bioavailability.The trifluoromethyl group can block sites of metabolism on a drug molecule, leading to a longer half-life in the body. It can also enhance binding to biological targets.
Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy and environmental persistence profiles.The lipophilicity imparted by the trifluoromethyl group can improve the penetration of the active ingredient through biological membranes.

Q & A

Q. What are the validated synthetic routes for 1,3,5-Trimethyl-2-(trichloromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are documented:

  • Catalytic Chlorination : Using FeCl₃ as a catalyst at 65°C for 5 hours under reflux. This method leverages Friedel-Crafts-type mechanisms to introduce the trichloromethyl group into the aromatic ring .
  • Photochlorination : UV light initiates radical chain reactions, enabling selective chlorination of methyl groups on the benzene ring. This method requires rigorous control of light intensity and chlorine gas flow to avoid over-chlorination .

Key Optimization Parameters:

ParameterCatalytic ChlorinationPhotochlorination
Temperature65°CRoom temperature
CatalystFeCl₃None (UV light)
Reaction Time5 hours12–24 hours
Yield Range70–85%50–70%

Data Contradiction Analysis:
Lower yields in photochlorination may stem from competing side reactions (e.g., ring chlorination). Use GC-MS to monitor intermediates and adjust chlorine stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl and trichloromethyl group positions. For example, the trichloromethyl proton signal appears as a singlet at δ 4.5–5.5 ppm in CDCl₃ .
  • Gas Chromatography (GC) : Use a polar column (e.g., DB-5) to separate isomers. Calibrate with 1,2,3-trimethylbenzene standards (retention time: 8–10 min) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 246 (M⁺) and fragment ions at m/z 211 (loss of Cl⁻) .

Critical Note: Contaminants like 1,3,5-trichlorobenzene (CAS 108-70-3) may co-elute in GC; confirm purity via melting point analysis (mp 63–65°C) .

Advanced Research Questions

Q. How does the trichloromethyl group influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer: The trichloromethyl group is a strong electron-withdrawing meta-director. Experimental design considerations:

  • Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the meta position relative to the trichloromethyl group. Monitor regioselectivity via HPLC .
  • Sulfonation : SO₃ in H₂SO₄ generates sulfonic acid derivatives. Kinetic studies show slower reaction rates compared to toluene derivatives due to steric hindrance .

Computational Insight: DFT calculations (B3LYP/6-31G*) predict partial positive charge localization on the trichloromethyl carbon, explaining its deactivating effect .

Q. What are the thermal and hydrolytic stability profiles of this compound?

Methodological Answer:

  • Thermal Stability : TGA data indicate decomposition onset at 180°C, releasing HCl gas. Use inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Hydrolytic Stability : Under acidic conditions (pH < 3), the trichloromethyl group hydrolyzes to COOH. Monitor via IR spectroscopy (C=O stretch at 1700 cm⁻¹) .

Mitigation Strategy: Store at 0–6°C in amber vials to prevent photodegradation and hydrolysis .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

Methodological Answer:

  • PBT/vPvB Assessment : Use EPI Suite to estimate biodegradation (BIOWIN < 2.5) and bioaccumulation (log Kow = 4.1). Experimental data align with predictions of moderate persistence .
  • Toxicity Prediction : QSAR models (e.g., ECOSAR) indicate LC50 (fish) = 5.2 mg/L, classifying it as "toxic." Validate via zebrafish embryo assays .

Data Gap Resolution: Discrepancies between predicted and experimental toxicity may arise from metabolite formation. Conduct HPLC-MS to identify degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.